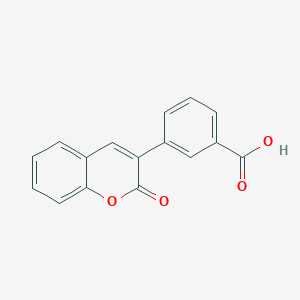

3-(2-oxo-2H-chromen-3-yl)benzoic acid

Übersicht

Beschreibung

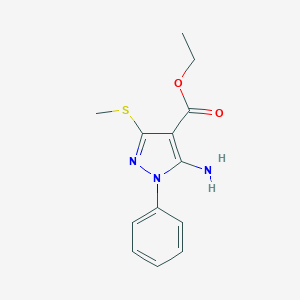

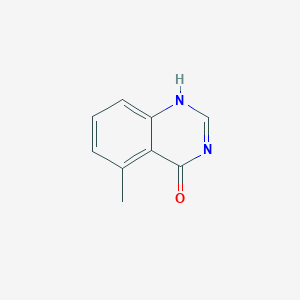

3-(2-oxo-2H-chromen-3-yl)benzoic acid is a chemical compound with the molecular formula C16H10O4 and a molecular weight of 266.25 . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of coumarin heterocycles, which includes 3-(2-oxo-2H-chromen-3-yl)benzoic acid, has been a topic of interest for many organic and pharmaceutical chemists due to their valuable biological and pharmaceutical properties . The synthesis methods are often carried out under green conditions, such as using green solvents and catalysts .Molecular Structure Analysis

The molecular structure of 3-(2-oxo-2H-chromen-3-yl)benzoic acid can be represented by the InChI code1S/C16H10O4/c17-15(18)12-6-3-5-10(8-12)13-9-11-4-1-2-7-14(11)20-16(13)19/h1-9H,(H,17,18) . The compound has 4 hydrogen bond acceptors and 1 hydrogen bond donor . Physical And Chemical Properties Analysis

3-(2-oxo-2H-chromen-3-yl)benzoic acid has a boiling point of 529.4±50.0 °C at 760 mmHg and a flash point of 205.4±23.6 °C . It has a density of 1.4±0.1 g/cm3 . The compound is solid at room temperature .Wissenschaftliche Forschungsanwendungen

Antineoplastic Activity Research

Summary of the Application

“3-(2-oxo-2H-chromen-3-yl)benzoic acid” has been studied for its potential antineoplastic (anti-cancer) activity . The compound represents a new leading skeleton suitable for further antitumor activity study .

Methods of Application or Experimental Procedures

The key 3-(2-oxo-2H-chromen-3-yl)-2-oxo-2H,5H-pyrano[3,2-c]chromen-5-yl acetates were synthesized in high yields by cyclocondensation of 4-oxo-4H-chromen-3-carbaldehydes with coumarin-3-acetic acids under mild conditions . The reaction pathway involves aldol condensation and subsequent intramolecular lactonization to afford 2-oxo-2H,5H-pyrano[3,2-c]chromene skeleton .

Results or Outcomes Obtained

The synthesized compounds were evaluated for their antineoplastic activities on 60 human tumour cell line panels in NCI USA . The obtained biological results confirmed that 3-(2-oxo-2H-chromen-3-yl)-2H,5H-pyrano[3,2-c]chromen-2-one represents a new leading skeleton suitable for further antitumor activity study .

Anti-Inflammatory Activity Research

Summary of the Application

Coumarin derivatives, including “3-(2-oxo-2H-chromen-3-yl)benzoic acid”, have been studied for their potential anti-inflammatory activities .

Methods of Application or Experimental Procedures

The compound can be tested in various in vitro and in vivo models of inflammation, such as the carrageenan-induced paw edema model in rats .

Results or Outcomes Obtained

While specific results for “3-(2-oxo-2H-chromen-3-yl)benzoic acid” are not available, coumarin derivatives in general have shown promising anti-inflammatory effects .

Antimicrobial Activity Research

Summary of the Application

Coumarin derivatives, including “3-(2-oxo-2H-chromen-3-yl)benzoic acid”, have been studied for their potential antimicrobial activities .

Methods of Application or Experimental Procedures

The compound can be tested against various bacterial and fungal strains using standard antimicrobial susceptibility tests .

Results or Outcomes Obtained

While specific results for “3-(2-oxo-2H-chromen-3-yl)benzoic acid” are not available, coumarin derivatives in general have shown promising antimicrobial effects .

Anticoagulant Activity Research

Summary of the Application

Coumarin derivatives, including “3-(2-oxo-2H-chromen-3-yl)benzoic acid”, have been studied for their potential anticoagulant activities .

Methods of Application or Experimental Procedures

The compound can be tested in various in vitro and in vivo models of coagulation, such as the activated partial thromboplastin time (aPTT) assay .

Results or Outcomes Obtained

While specific results for “3-(2-oxo-2H-chromen-3-yl)benzoic acid” are not available, coumarin derivatives in general have shown promising anticoagulant effects .

Antiviral Activity Research

Summary of the Application

Coumarin derivatives, including “3-(2-oxo-2H-chromen-3-yl)benzoic acid”, have been studied for their potential antiviral activities .

Methods of Application or Experimental Procedures

The compound can be tested against various viral strains using standard antiviral susceptibility tests .

Results or Outcomes Obtained

While specific results for “3-(2-oxo-2H-chromen-3-yl)benzoic acid” are not available, coumarin derivatives in general have shown promising antiviral effects .

Antimalarial Activity Research

Summary of the Application

Coumarin derivatives, including “3-(2-oxo-2H-chromen-3-yl)benzoic acid”, have been studied for their potential antimalarial activities .

Methods of Application or Experimental Procedures

The compound can be tested against various strains of Plasmodium, the parasite that causes malaria, using standard antimalarial susceptibility tests .

Results or Outcomes Obtained

While specific results for “3-(2-oxo-2H-chromen-3-yl)benzoic acid” are not available, coumarin derivatives in general have shown promising antimalarial effects .

Eigenschaften

IUPAC Name |

3-(2-oxochromen-3-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O4/c17-15(18)12-6-3-5-10(8-12)13-9-11-4-1-2-7-14(11)20-16(13)19/h1-9H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGDDIMJKYOAQNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC(=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70353732 | |

| Record name | 3-(2-oxo-2H-chromen-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-oxo-2H-chromen-3-yl)benzoic acid | |

CAS RN |

443292-41-9 | |

| Record name | 3-(2-oxo-2H-chromen-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,7-Dimethyl-2-(propylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B185275.png)

![1-(Toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B185280.png)

![3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B185293.png)